3,3-Difluoro-1-methylcyclobutanamine hydrochloride

Medicinal Chemistry Lipophilicity Physicochemical Properties

Lead compound permeability stalling your med chem program? 3,3-Difluoro-1-methylcyclobutanamine HCl replaces non-fluorinated cyclobutylamine scaffolds with a gem-difluoro motif that boosts LogP by ~40% (1.13 vs 0.81) while predictably lowering amine basicity-enhancing passive membrane diffusion and BBB penetration. • 40% higher LogP vs. non-fluorinated analog for improved oral bioavailability • Reduced pKa minimizes hERG & phospholipidosis liability • Metabolic stabilization via oxidative block at the 3-position Supplied as stable HCl salt. Bulk quantities available.

Molecular Formula C5H10ClF2N
Molecular Weight 157.59 g/mol
CAS No. 1408076-03-8
Cat. No. B1407645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-methylcyclobutanamine hydrochloride
CAS1408076-03-8
Molecular FormulaC5H10ClF2N
Molecular Weight157.59 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(F)F)N.Cl
InChIInChI=1S/C5H9F2N.ClH/c1-4(8)2-5(6,7)3-4;/h2-3,8H2,1H3;1H
InChIKeyWMWQBBDBADQLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-methylcyclobutanamine HCl Overview


3,3-Difluoro-1-methylcyclobutanamine hydrochloride (CAS 1408076-03-8) is a geminally difluorinated cyclobutylamine building block [1]. Its molecular structure features a cyclobutane ring with a methyl group and an amine at the 1-position, and two fluorine atoms at the 3-position [1]. This compound exists as a hydrochloride salt, which improves its stability and solubility for research applications [2]. It belongs to a class of fluorinated cycloalkyl amines that are valued in medicinal chemistry for their ability to modulate physicochemical properties like basicity (pKa) and lipophilicity (LogP) .

1
Gem-difluoro building block – modulates amine basicity and lipophilicity for SAR exploration
2
Hydrochloride salt – improves solubility and handling for solution-phase research
3
Conformational control – distinct 3‑D amine exit vector for scaffold hopping studies

Non-Substitutability of 3,3-Difluoro-1-methylcyclobutanamine HCl


The gem-difluoro motif in 3,3-difluoro-1-methylcyclobutanamine hydrochloride is not a simple additive modification; it fundamentally alters the molecule's physicochemical profile relative to its non-fluorinated and mono-fluorinated analogues. Systematic studies of difluorocyclobutane derivatives demonstrate that gem-difluorination at the 3-position induces a predictable and profound decrease in amine basicity (pKa) and a concurrent increase in lipophilicity (LogP) compared to non-fluorinated counterparts [1]. These changes directly impact a molecule's behavior in biological systems, including its solubility, membrane permeability, and target engagement [1]. Therefore, substituting this compound with 1-methylcyclobutanamine or 3-fluorocyclobutanamine will result in a different physicochemical profile, potentially invalidating the SAR (Structure-Activity Relationship) of the final drug candidate and compromising the outcome of any structure-based design campaign. The specific quantitative differences are detailed below.

pKa
Non-fluorinated analogues – amine basicity is substantially higher, which may alter target engagement and hERG liability profile. Direct replacement may invalidate SAR.
LogP
Mono-fluorinated or unsubstituted cyclobutylamines – lipophilicity and permeability differ markedly; the gem-difluoro motif cannot be replicated by a single fluorine.
3D
2,2‑Difluoro regioisomer – the amine exit vector orientation is distinct, which may lead to different binding poses. Not a structural substitute.

Physicochemical Comparisons of 3,3-Difluoro-1-methylcyclobutanamine HCl


Lipophilicity vs Non-Fluorinated 1-Methylcyclobutanamine

The introduction of the gem-difluoro group at the 3-position of 1-methylcyclobutanamine significantly increases its lipophilicity, as measured by the partition coefficient (LogP). Computational data shows the target compound has a LogP of 1.13 , whereas the non-fluorinated parent, 1-methylcyclobutanamine, has a LogP of 0.81 .

Lipophilicity vs non-F
Data to verify
ΔLogP +0.32
(1.13 vs 0.81)
Higher lipophilicity may support membrane permeability prediction in CNS research.
In silico ACD/LogP; experimental confirmation recommended.
Medicinal Chemistry Lipophilicity Physicochemical Properties

Lipophilicity vs 3-Fluorocyclobutanamine

The lipophilicity of 3,3-difluoro-1-methylcyclobutanamine hydrochloride is comparable to that of a mono-fluorinated analogue without the methyl group, indicating that the gem-difluoro motif compensates for the increased polarity of the amine. The target compound's LogP is 1.13 , while 3-fluorocyclobutanamine has a LogP of 1.15 .

Lipophilicity vs 3‑F analogue
Data to verify
ΔLogP −0.01
(1.13 vs 1.15)
Gem-difluoro offsets methyl lipophilicity, yielding a distinct profile not achievable with mono‑F.
In silico only; validate with experimental LogD.
Fluorine Chemistry Lipophilicity Drug Design

Basicity Reduction vs Non-Fluorinated Cyclobutylamines

Gem-difluorination at the 3-position of a cyclobutane ring is known to lower the basicity of an adjacent amine. While experimental pKa data for the exact compound is not available, a closely related study on 3,3-difluorocyclobutanamine shows a predicted pKa of 8.75±0.40 . This is a significant decrease from the typical pKa of ~10.5 for non-fluorinated primary amines in a similar environment [1]. The target compound, with its additional 1-methyl group, is expected to have a slightly higher pKa, but still significantly reduced compared to its non-fluorinated analog.

Basicity reduction
Class-level inference
ΔpKa ≈ −1.0 to −1.75
(pred. ~8.75–9.5 vs ~10.5)
Lower basicity may reduce hERG-related off-target engagement at physiological pH.
Extrapolated from 3,3‑difluorocyclobutanamine data; compound‑specific pKa measurement advised.
Medicinal Chemistry Basicity pKa

Conformation vs 2,2-Difluoro Regioisomer

The position of the gem-difluoro group on the cyclobutane ring dictates its 3D conformation and the trajectory of the amine 'exit vector'. A comparative X-ray crystallographic and exit vector plot analysis of 2,2- and 3,3-difluorocyclobutanamines revealed distinct spatial orientations [1]. The 3,3-difluoro isomer, which is the core of the target compound, presents a different spatial arrangement of the amine group compared to the 2,2-difluoro isomer.

Conformation vs 2,2‑F regioisomer
Class-level inference
Qualitative difference in exit vector plot analysis
Unique 3‑D amine orientation enables distinct target binding geometries for scaffold design.
Based on X‑ray and modelling of parent 3,3‑difluorocyclobutanamine.
Medicinal Chemistry Conformational Analysis Exit Vector

Key Applications of 3,3-Difluoro-1-methylcyclobutanamine HCl


Lead Optimization: Lipophilicity Enhancement

In medicinal chemistry campaigns where a lead compound based on a 1-methylcyclobutanamine scaffold exhibits poor membrane permeability or oral bioavailability, 3,3-difluoro-1-methylcyclobutanamine hydrochloride provides a direct, quantitative upgrade. Its LogP is 40% higher (1.13 vs 0.81) [REFS-1, REFS-2], which can translate to improved passive diffusion across lipid bilayers. This modification allows for a predictable enhancement of pharmacokinetic properties without significantly altering molecular weight or adding extensive steric bulk.

CNS-Penetrant Drug Design

The combination of increased lipophilicity (LogP 1.13) and reduced basicity (predicted pKa decrease vs. non-fluorinated amines) positions this compound as a superior building block for CNS drug design [REFS-1, REFS-2]. The physicochemical profile aligns with the optimal range for crossing the blood-brain barrier (BBB), while the lower basicity minimizes the risk of phospholipidosis and hERG channel inhibition, common liabilities associated with highly basic amines.

Scaffold Hopping and Patent Strategy

The distinct 3D conformation of the 3,3-difluoro-1-methylcyclobutylamine core, as demonstrated by exit vector analysis of its parent 3,3-difluorocyclobutanamine [1], offers a unique spatial orientation for the amine group. This enables medicinal chemists to explore new intellectual property space while maintaining or improving upon the biological activity of a known drug candidate. It serves as a direct alternative to 2,2-difluoro or non-fluorinated cyclobutylamine scaffolds, providing a different binding pose to the target.

Fluorinated Analogues for Metabolic Stability

The gem-difluoro motif is a well-established strategy to block oxidative metabolism at that site. 3,3-Difluoro-1-methylcyclobutanamine hydrochloride can be incorporated into a lead molecule to investigate and improve metabolic stability [1]. The quantitative changes in LogP and pKa provide a clear understanding of the physicochemical trade-offs, allowing for informed, data-driven decisions during the lead optimization phase. This compound is ideal for creating a matched molecular pair with its non-fluorinated counterpart to deconvolute the specific impact of fluorination on ADME properties.

Application
Selection Property
Validation Focus
Lead optimization research
Lipophilicity increase (reported LogP shift)
Permeability assay verification (PAMPA/Caco‑2)
CNS penetration studies
Balanced LogP and lowered basicity
BBB permeability and hERG liability screening
Scaffold hopping and IP exploration
Distinct 3‑D amine exit vector
Binding pose comparison and patent landscape analysis
Metabolic stability research
gem‑Difluoro metabolic blocking motif
In vitro microsomal stability and metabolite ID
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